molecular formula C11H20FN3 B11750551 1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

Cat. No.: B11750551
M. Wt: 213.30 g/mol
InChI Key: KEEMLWYLNDARGX-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a fluoroethyl group, a methyl group, and a 3-methylbutyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    N-alkylation: The final step is the N-alkylation of the pyrazole with 3-methylbutyl bromide using a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine
  • 1-(2-fluoroethyl)-5-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

Uniqueness

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group can also enhance its stability and binding properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H20FN3

Molecular Weight

213.30 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine

InChI

InChI=1S/C11H20FN3/c1-9(2)4-6-13-11-8-15(7-5-12)14-10(11)3/h8-9,13H,4-7H2,1-3H3

InChI Key

KEEMLWYLNDARGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCCC(C)C)CCF

Origin of Product

United States

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